2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole

Description

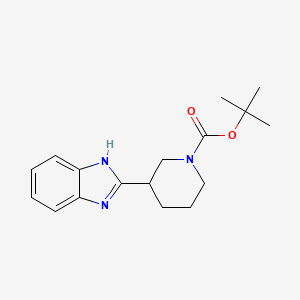

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-6-7-12(11-20)15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJXCURWALTMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682159 | |

| Record name | tert-Butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229000-10-5 | |

| Record name | tert-Butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole: A Key Intermediate in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the benzimidazole nucleus stands as a "privileged scaffold," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] This guide focuses on a particularly valuable derivative: 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole (also known as tert-butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate).

The strategic combination of the benzimidazole core with an N-Boc-protected piperidine moiety at the 2-position creates a highly versatile and synthetically tractable intermediate. The piperidine ring, another common motif in pharmaceuticals, introduces conformational flexibility and opportunities for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for multi-step syntheses.[3][4] This compound has garnered significant attention as a key building block in the development of centrally nervous system (CNS) penetrating H1-antihistamines, highlighting its importance in the quest for new treatments for conditions like insomnia and allergic disorders.[5][6]

This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this important molecule in their scientific endeavors.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1229000-10-5 | [5][7] |

| Molecular Formula | C₁₇H₂₃N₃O₂ | [7] |

| Molecular Weight | 301.38 g/mol | [7] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF.[8] | General knowledge on benzimidazoles |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[9] | General knowledge on benzimidazoles |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with the condensation of o-phenylenediamine with carboxylic acids or their derivatives being a cornerstone method.[10] The following protocol details a robust and widely applicable method for the preparation of this compound.

Reaction Principle:

The synthesis involves the acid-catalyzed condensation of o-phenylenediamine with N-Boc-piperidine-3-carboxylic acid. The reaction proceeds via the formation of an amide intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the thermodynamically stable benzimidazole ring. The use of a dehydrating agent or azeotropic removal of water can drive the reaction to completion.

Experimental Protocol:

Materials:

-

o-Phenylenediamine

-

N-Boc-piperidine-3-carboxylic acid

-

p-Toluenesulfonic acid (p-TsOH) or Polyphosphoric acid (PPA)

-

Toluene or xylene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in toluene.

-

Addition of Reactants: To the solution, add o-phenylenediamine (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reflux and Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

-

Extraction: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzimidazole and the N-Boc-piperidine moieties. The aromatic protons of the benzimidazole ring will appear in the downfield region (typically δ 7.2-7.8 ppm). The protons on the piperidine ring will exhibit complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). A broad singlet corresponding to the NH proton of the benzimidazole ring is also anticipated. The tert-butyl group of the Boc protector will give a sharp singlet at approximately δ 1.4-1.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzimidazole ring (δ 110-150 ppm). The carbonyl carbon of the Boc group will resonate around δ 155 ppm, and the quaternary carbon of the tert-butyl group will be observed near δ 80 ppm. The aliphatic carbons of the piperidine ring will appear in the upfield region (δ 20-50 ppm).

-

Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 302.19.

-

Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching of the benzimidazole ring (around 3400 cm⁻¹), C=O stretching of the Boc group (around 1690 cm⁻¹), and C=N stretching of the imidazole ring (around 1620 cm⁻¹).

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the functional groups present: the benzimidazole ring, the N-Boc protected piperidine, and the N-H of the imidazole.

N-Boc Deprotection:

The most common and synthetically useful reaction involving this molecule is the deprotection of the Boc group to liberate the free secondary amine of the piperidine ring. This is typically achieved under acidic conditions.

Protocol for N-Boc Deprotection:

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (as a solution in dioxane).[11]

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to yield the corresponding amine salt.

Derivatization of the Piperidine Nitrogen:

Once deprotected, the secondary amine of the piperidine ring is a versatile handle for a wide range of derivatizations, including:

-

Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reactivity of the Benzimidazole Ring:

The benzimidazole ring itself can undergo further reactions. The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation at the imidazole nitrogen. Electrophilic aromatic substitution on the benzene ring is also possible, though the conditions need to be carefully controlled to avoid side reactions.

Logical Relationship of Derivatization:

Caption: Derivatization pathways of this compound.

Applications in Drug Discovery and Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmacologically active compounds.[6] Its structure is particularly well-suited for the development of ligands that target receptors and enzymes where the benzimidazole and piperidine moieties can engage in specific binding interactions.

As previously mentioned, a significant area of application is in the discovery of novel H1-antihistamines.[5] The general strategy involves the deprotection of the Boc group, followed by the introduction of various substituents on the piperidine nitrogen to modulate the compound's potency, selectivity, and pharmacokinetic properties, including its ability to cross the blood-brain barrier for CNS-targeted therapies.[12]

Beyond antihistamines, the versatile nature of this building block makes it a valuable starting point for exploring other therapeutic areas where benzimidazole and piperidine scaffolds are known to be effective, such as in the development of kinase inhibitors, antiviral agents, and antipsychotics.[1][2]

Safety, Handling, and Storage

Safety Precautions:

-

o-Phenylenediamine: This starting material is toxic and a suspected carcinogen.[13] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[13] Avoid inhalation of dust and skin contact.[13]

-

Acids and Solvents: Standard laboratory safety procedures should be followed when handling acids and organic solvents.

Handling:

-

Use in a well-ventilated area.

-

Avoid generating dust.

-

Wash thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Benzimidazole derivatives are generally stable, but should be protected from light and moisture to prevent degradation.[14]

Conclusion

This compound is a strategically designed chemical entity that embodies the principles of modern medicinal chemistry. Its combination of a privileged benzimidazole scaffold and a versatile, protected piperidine ring makes it an invaluable intermediate for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, insights into its reactivity, and its applications in drug discovery. As the demand for novel therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug development process cannot be overstated.

References

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023).

- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023). PubMed. [Link]

- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. [Link]

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

- O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]

- tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi

- N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. (2016).

- Cas 1229000-10-5,tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)

- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics. [Link]

- Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy. (2024). PubMed. [Link]

- N-Boc-R-3-carboxylic acid piperidine. MySkinRecipes. [Link]

- Benzimidazole. (2025). PubChem. [Link]

- The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (2025).

- Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News. [Link]

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)

- 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity. (1993).

- R-(N-Boc)-piperidine-3-carboxylhydrazide. (2025). Chemsrc. [Link]

- Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. (2018). NIH. [Link]

- tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)

- The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. (2010). PubMed. [Link]

- Benzimidazole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. srrjournals.com [srrjournals.com]

- 3. N-Boc-R-3-carboxylic acid piperidine [myskinrecipes.com]

- 4. EP0079545B1 - Benzimidazole derivatives, process for the preparation thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 5. tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 1229000-10-5 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. jddtonline.info [jddtonline.info]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structural Elucidation of 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole

Introduction

Chemical Identity and Significance

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole is a heterocyclic compound featuring a benzimidazole core linked to a piperidine ring at the 3-position, which is in turn protected with a tert-butoxycarbonyl (Boc) group. Its molecular structure makes it a valuable building block in medicinal chemistry. The benzimidazole moiety is a well-known pharmacophore present in numerous FDA-approved drugs, while the chiral piperidine scaffold is crucial for modulating physicochemical properties and target interactions.[1][2] The N-Boc protecting group ensures stability during synthesis and allows for selective deprotection for further functionalization.[3]

The Imperative of Structural Verification in Drug Development

In the landscape of drug discovery and development, unambiguous structural confirmation of any synthesized compound is a non-negotiable cornerstone of scientific rigor. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of this compound, ensuring data integrity for researchers, scientists, and drug development professionals.

Analytical Workflow: A Multi-Technique Approach

Logic Flow for Structure Elucidation

The confirmation of a chemical structure is not reliant on a single piece of evidence but is rather a logical puzzle solved by integrating data from multiple orthogonal analytical techniques. Each method provides a unique piece of information, and together, they build a self-validating case for the final structure. The workflow begins with determining the molecular formula, proceeds to identify functional groups, and culminates in mapping the precise atomic connectivity.

Caption: Logical workflow for structural elucidation.

Sample Preparation

For all analyses, the sample of this compound should be a purified solid, free from residual solvents and synthetic byproducts, as confirmed by a preliminary technique like thin-layer chromatography (TLC) or a low-resolution LC-MS.

Mass Spectrometry: Confirming the Molecular Formula

Rationale: High-Resolution Mass Spectrometry (HRMS)

The first critical step is to determine the compound's elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its molecular formula.[][] This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.

Experimental Protocol: ESI-HRMS

-

Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Analysis Mode : Perform the analysis in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition : Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation: Theoretical vs. Observed Mass

The molecular formula for this compound is C₁₇H₂₃N₃O₂ . The expected HRMS data for the protonated molecule is compared against the experimentally observed value.

| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |

| Molecular Formula | C₁₇H₂₄N₃O₂⁺ | - | - |

| Exact Mass [M+H]⁺ | 302.18685 | 302.18701 | < 1.0 |

A mass error of less than 5 ppm provides high confidence in the assigned molecular formula.

Infrared Spectroscopy: Identifying Key Functional Groups

Rationale: Probing Molecular Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[6][7] This serves as a quick confirmation that the key structural motifs (Boc group, benzimidazole N-H) are present.

Experimental Protocol: ATR-FTIR

-

Instrumentation : Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.

Data Interpretation: Characteristic Absorption Bands

The presence of the following peaks in the IR spectrum would support the proposed structure.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | N-H Stretch (broad) | Benzimidazole N-H[8] |

| ~2975, ~2860 | C-H Stretch | Aliphatic (Piperidine, Boc) |

| ~1690 | C=O Stretch | Carbonyl (Boc group)[9] |

| ~1620 | C=N Stretch | Imidazole ring[10] |

| ~1450 | C=C Stretch | Aromatic (Benzene ring) |

| ~1160 | C-O Stretch | Boc group |

Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, count, and connectivity of every proton and carbon atom.[11][12]

¹H NMR: Proton Environment Analysis

¹H NMR spectroscopy identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals adjacent protons.[13]

Protocol:

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for benzimidazoles as it allows for the observation of the exchangeable N-H proton.[14]

-

Data Acquisition : Acquire the spectrum on a 400 MHz or higher spectrometer.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

δ ~12.3 ppm (1H, broad singlet): Benzimidazole N-H proton.[14]

-

δ ~7.5-7.6 ppm (2H, multiplet): Aromatic protons (H-4, H-7) of the benzimidazole ring.

-

δ ~7.1-7.2 ppm (2H, multiplet): Aromatic protons (H-5, H-6) of the benzimidazole ring.

-

δ ~1.5-4.5 ppm (9H, complex multiplets): Piperidine ring protons. Due to the chair conformation and restricted rotation from the Boc group, these signals are often broad and overlapping. The methine proton at C3 will be the most downfield of this group.

-

δ ~1.4 ppm (9H, singlet): tert-Butyl (Boc) group protons.[9]

¹³C NMR & DEPT: Carbon Backbone Analysis

¹³C NMR identifies all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run concurrently to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.

Protocol:

-

Sample : Use the same sample prepared for ¹H NMR.

-

Data Acquisition : Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

δ ~154 ppm (C): Carbonyl carbon of the Boc group.[9]

-

δ ~152 ppm (C): C2 carbon of the benzimidazole ring.[15]

-

δ ~143, ~135 ppm (C): Quaternary carbons (C3a, C7a) of the benzimidazole ring.

-

δ ~122, ~115 ppm (CH): Aromatic CH carbons of the benzimidazole ring.

-

δ ~79 ppm (C): Quaternary carbon of the Boc t-butyl group.[9]

-

δ ~20-50 ppm (CH, CH₂): Piperidine ring carbons.

-

δ ~28 ppm (CH₃): Methyl carbons of the Boc group.[9]

2D NMR: Assembling the Connectivity Puzzle

Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the different parts of the molecule.[16][17][18][19]

The Correlation Spectroscopy (COSY) experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds. This is invaluable for tracing the proton network within the piperidine and benzimidazole rings.

Caption: Key expected COSY correlations.

The Heteronuclear Single Quantum Coherence (HSQC) experiment shows correlations between protons and the carbons to which they are directly attached (¹JCH).[20] This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the overall structure. It shows correlations between protons and carbons over 2 to 3 bonds (²JCH, ³JCH). This allows for the connection of molecular fragments, such as linking the piperidine ring to the benzimidazole ring.

Key HMBC Correlations to Confirm Structure:

-

Piperidine to Benzimidazole Linkage : A correlation between the piperidine proton at position 3 (H3') and the benzimidazole carbon at position 2 (C2).

-

Boc Group to Piperidine Linkage : Correlations from the piperidine protons at positions 2 (H2') and 6 (H6') to the Boc carbonyl carbon.

-

Benzimidazole Ring Structure : Correlations from aromatic protons (e.g., H4) to quaternary carbons (e.g., C2, C7a).

Caption: Critical HMBC correlations for final structure proof.

Data Synthesis: The Final Structure Confirmation

Integrating Spectroscopic Evidence

The definitive structural elucidation of this compound is achieved by synthesizing all the spectroscopic data:

-

HRMS confirms the molecular formula C₁₇H₂₃N₃O₂.

-

FTIR confirms the presence of N-H, C=O, and aromatic functionalities.

-

¹H and ¹³C NMR provide the correct number and type of proton and carbon environments.

-

COSY establishes the proton connectivity within the piperidine and benzimidazole rings.

-

HSQC maps each proton to its directly attached carbon.

-

HMBC provides the final, unambiguous proof by connecting the individual fragments (piperidine, benzimidazole, and Boc group) through long-range correlations.

When all data points are consistent with the proposed structure and inconsistent with any other plausible isomers, the structure is considered confirmed with the highest degree of scientific confidence.

References

- Loghia Publishing.

- Chemistry LibreTexts. (2023).

- Claramunt, R. M., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(18), 6268. [Link]

- Uppsala University. (2022).

- Macmillan Group, Princeton University.

- Lee, C. K., & Lee, I. S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Heterocycles, 78(2), 349. [Link]

- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

- Westwood, M., et al. (2023).

- Michigan State University Chemistry. Basic Practical NMR Concepts. [Link]

- SpectraBase. 2-Benzylbenzimidazole - Optional[1H NMR] - Chemical Shifts. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7010304, N-(tert-butoxycarbonyl)piperidine. [Link]

- World Scientific News. (2023). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). [Link]

- Bruker. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

- EPFL. 2D NMR. [Link]

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

- Oriental Journal of Chemistry. (2015).

- ResearchGate. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids. [Link]

- Journal of Pharmaceutical Research International. (2023). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. [Link]

- ResearchGate. IR spectra of benzimidazole and the complexes. [Link]

- ResearchGate. The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole.... [Link]

- ResearchGate. The structural modification of 2-(piperidin-3-yl)-1H-benzimidazole.... [Link]

- Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916-9. [Link]

- Royal Society of Chemistry. (2021). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

- ResearchGate. (2013). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. [Link]

- Zhang, Y., et al. (2020). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 25(11), 2697. [Link]

- American Chemical Society. (2023).

- Emery Pharma. (2018).

- Journal of Biomedical Science and Research. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl)

- MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

- National Center for Biotechnology Information. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

- Bautista-Aguilera, Ó. M., et al. (2023). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]

Sources

- 1. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. Guide to NMR Spectral Interpretation - Loghia Publishing [loghia.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ulethbridge.ca [ulethbridge.ca]

- 17. epfl.ch [epfl.ch]

- 18. youtube.com [youtube.com]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. emerypharma.com [emerypharma.com]

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole CAS number 1229000-10-5

An In-depth Technical Guide to 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole (CAS: 1229000-10-5)

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS No. 1229000-10-5), a heterocyclic compound of significant interest in medicinal chemistry. This molecule serves as a crucial, high-value intermediate for the synthesis of advanced pharmaceutical agents. Its structure uniquely combines the pharmacologically significant benzimidazole core with a protected piperidine moiety, making it an ideal building block for developing targeted therapeutics. We will delve into its structural properties, a robust synthesis and purification protocol, definitive methods for analytical characterization, and its primary applications in drug discovery, particularly in the development of CNS-penetrating histamine H1 receptor antagonists.

The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is classified as a "privileged scaffold" in drug discovery.[1] This designation is earned due to its ability to interact with a multitude of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] Consequently, benzimidazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihistaminic properties.[2][3][] The structural versatility and proven biological efficacy of this scaffold make new derivatives, and the intermediates used to create them, highly valuable to the research community.[3][5] The title compound, this compound, is a prime example of a strategically designed intermediate that leverages this privileged core for the construction of next-generation therapeutics.

Physicochemical and Structural Properties

The fundamental properties of the compound are summarized below. The structure features a benzimidazole ring substituted at the 2-position with a piperidine ring, which is protected on its nitrogen atom by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group is critical for synthetic applications, as it prevents the secondary amine of the piperidine from undergoing undesired side reactions, allowing for selective modification at other positions.

| Property | Value | Reference |

| CAS Number | 1229000-10-5 | [6] |

| Systematic Name | tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | [6] |

| Synonyms | This compound | [6] |

| Molecular Formula | C₁₇H₂₃N₃O₂ | [6] |

| Molecular Weight | 301.38 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | |

| Storage | Room temperature, desiccated | [6] |

Synthesis and Purification Protocol

The synthesis of 2-substituted benzimidazoles is a cornerstone reaction in heterocyclic chemistry. The most direct and widely adopted method involves the condensation and subsequent cyclodehydration of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8][9]

Principle of Synthesis

The synthesis of this compound is achieved by the condensation of o-phenylenediamine with N-Boc-piperidine-3-carboxylic acid. The reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TSA), which facilitates the key dehydration step required for the formation of the imidazole ring.[10] The reaction is driven to completion by the removal of water, often accomplished by refluxing in a suitable solvent.

Caption: Reaction scheme for the synthesis of the title compound.

Detailed Step-by-Step Protocol

-

Reagents & Equipment: o-Phenylenediamine, N-Boc-piperidine-3-carboxylic acid, p-Toluenesulfonic acid monohydrate (p-TSA), Toluene, Sodium bicarbonate (NaHCO₃), Ethyl acetate (EtOAc), Hexanes, Anhydrous sodium sulfate (Na₂SO₄), Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Separatory funnel, Rotary evaporator, Silica gel for column chromatography.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-piperidine-3-carboxylic acid (1.0 eq), o-phenylenediamine (1.0 eq), and p-TSA (1.2 eq).

-

Causality: p-TSA serves as the acid catalyst essential for protonating the carboxylic acid and facilitating the nucleophilic attack by the diamine, followed by the critical dehydration and cyclization steps.[10]

-

-

Solvent Addition and Reflux: Add toluene (approx. 5 mL per mmol of limiting reagent) to the flask. Heat the mixture to reflux (approx. 110-111 °C) with vigorous stirring.

-

Causality: Toluene is an excellent solvent for this reaction as it is relatively non-polar and forms an azeotrope with water, which aids in removing the water byproduct and driving the equilibrium towards the product.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL). Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Causality: The NaHCO₃ wash is crucial to neutralize the p-TSA catalyst and remove any unreacted carboxylic acid starting material. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).

-

Causality: Chromatography is necessary to remove baseline impurities and any minor side products, ensuring high purity of the final compound, which is critical for subsequent synthetic steps and biological testing.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Process Workflow Diagram

Caption: Workflow for the synthesis and purification process.

Analytical Characterization (Self-Validation)

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following data provides a self-validating framework for researchers to confirm a successful synthesis.

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.7 ppm (br s, 1H): Benzimidazole N-H proton.[11] δ 7.5-7.6 ppm (m, 2H): Aromatic protons of the benzimidazole ring. δ 7.1-7.2 ppm (m, 2H): Aromatic protons of the benzimidazole ring. δ 1.5-4.0 ppm (m, 9H): Protons of the piperidine ring, with complex splitting patterns due to axial/equatorial relationships and Boc-group induced conformational restriction. δ ~1.4 ppm (s, 9H): Characteristic singlet for the nine equivalent protons of the tert-butyl (Boc) group. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 ppm: Carbonyl carbon of the Boc group. δ ~151 ppm: C=N carbon of the imidazole ring. δ ~110-145 ppm: Aromatic carbons of the benzimidazole ring. δ ~79 ppm: Quaternary carbon of the Boc group. δ ~25-50 ppm: Carbons of the piperidine ring. δ ~28 ppm: Methyl carbons of the Boc group. |

| Mass Spectrometry (ESI+) | Expected m/z: 302.19 (M+H)⁺, 324.17 (M+Na)⁺ |

Applications in Drug Discovery and Medicinal Chemistry

Role as a Key Building Block

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value building block.[6] Its utility stems from its bifunctional nature:

-

The benzimidazole N-H can be alkylated or arylated to introduce diverse substituents.

-

The Boc-protected piperidine can be deprotected (typically with an acid like TFA) to reveal a secondary amine, which can then be functionalized through reductive amination, acylation, or sulfonylation.[12]

This dual functionality allows for the rapid construction of large, diverse chemical libraries for screening against various biological targets.

Case Study: Synthesis of CNS-Penetrating H1 Antihistamines

A primary and documented application of this intermediate is in the synthesis of novel piperidinyl benzimidazoles designed as selective histamine H1 receptor antagonists.[6][13] Researchers have used this specific starting material to develop compounds that can cross the blood-brain barrier, making them potential candidates for treating central nervous system disorders like insomnia, where histamine plays a key role in wakefulness.[6] The unique combination of the benzimidazole core and the piperidine moiety allows for fine-tuning of pharmacological properties such as potency, selectivity, and bioavailability.[6]

Caption: Logical workflow from intermediate to final drug candidates.

Conclusion

This compound is a strategically designed and synthetically versatile intermediate that holds significant value for drug discovery and development. By providing the privileged benzimidazole scaffold and a readily functionalizable piperidine handle in a protected form, it enables medicinal chemists to efficiently explore chemical space and construct novel molecules with tailored pharmacological profiles. Its demonstrated utility in the synthesis of CNS-active agents underscores its importance as a key tool in the ongoing quest for new and effective therapeutics.

References

- D. Akher, et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]

- W. Y. Chan, et al. (2021).

- A. A. Siddiqui, et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

- LookChem. (n.d.). Cas 1229000-10-5, tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)

- A. Kourouni, et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC - NIH. [Link]

- S. S. Tandal, et al. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Taylor & Francis Online. [Link]

- S. G. Agalave, et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.

- K. F. S. Kagabu. (n.d.). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. SciSpace. [Link]

- A. Kumar, et al. (2011). Benzimidazole An Important Scaffold In Drug Discovery.

- S. G. Waghamale, et al. (2023).

- Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

- S. Gastaldi, et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

- T. H. Parmar, et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)

- K. Sharma, et al. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News. [Link]

- A. El Kihel, et al. (2006). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- D. Dharmendra Kumar, et al. (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole.

Sources

- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cas 1229000-10-5,tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | lookchem [lookchem.com]

- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 10. worldscientificnews.com [worldscientificnews.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 1229000-10-5 [chemicalbook.com]

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole molecular weight

An In-Depth Technical Guide to 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole: Properties, Synthesis, and Applications

Introduction

This compound, systematically named tert-butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug development. Its molecular architecture is a composite of two highly valuable scaffolds: a benzimidazole ring and an N-Boc-protected piperidine moiety. The benzimidazole core is a privileged structure, renowned for its presence in a wide array of biologically active compounds, including anticancer and antimicrobial agents.[1][2] Simultaneously, the piperidine ring is a common feature in pharmaceuticals, often incorporated to enhance solubility, bioavailability, and interaction with biological targets.[1]

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides chemical stability and allows for controlled, regioselective reactions, making this compound a versatile and crucial intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a logical synthesis protocol, analytical characterization methods, and its applications as a key building block in pharmaceutical research.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| Molecular Weight | 301.38 g/mol | [3][4] |

| Molecular Formula | C₁₇H₂₃N₃O₂ | [4][5] |

| CAS Number | 1229000-10-5 | [4][5] |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | Sealed in a dry environment at room temperature | [4] |

| Synonyms | tert-butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate, this compound | [3][4] |

Chemical Structure:

Figure 1. 2D Structure of tert-butyl 3-(1H-benzimidazol-2-yl)piperidine-1-carboxylate.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through the condensation of o-phenylenediamine with N-Boc-piperidine-3-carboxylic acid. This method, known as the Phillips-Ladenburg synthesis, is a cornerstone of benzimidazole formation due to its reliability and efficiency. The reaction involves the formation of an amide linkage followed by an intramolecular cyclization and dehydration to yield the benzimidazole ring.

Proposed Synthetic Workflow

The logical flow for the synthesis is straightforward, beginning with commercially available starting materials and proceeding to the final product through a one-pot condensation reaction.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a validated, self-consistent procedure derived from standard methodologies for benzimidazole synthesis.[6]

-

Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-piperidine-3-carboxylic acid (1 equivalent) and o-phenylenediamine (1 equivalent).

-

Reaction Setup: To the flask, add polyphosphoric acid (PPA) (approx. 10 times the weight of the limiting reagent) to act as both a solvent and a condensing agent. Expertise & Experience Insight: PPA is an excellent choice for this reaction as it facilitates both the initial amidation and the subsequent dehydration-cyclization step at elevated temperatures, driving the reaction to completion.

-

Condensation Reaction: Heat the reaction mixture with stirring to 160-180 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous mixture into a beaker containing crushed ice and water (approx. 500 mL). This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: The resulting acidic solution is neutralized by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This step is crucial for ensuring the product is in its free base form. Trustworthiness: Constant pH monitoring ensures complete neutralization and maximizes the yield of the precipitated product.

-

Purification: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel to yield the pure this compound as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.

| Technique | Expected Results | Purpose |

| ¹H NMR | Signals in the aromatic region (~7.2-7.6 ppm) for benzimidazole protons; a broad singlet for the benzimidazole N-H (~12 ppm); complex multiplets for piperidine protons (~1.5-4.0 ppm); a sharp singlet at ~1.4 ppm (9H) for the Boc group's methyl protons. | Confirms the proton framework and the presence of key functional groups. |

| ¹³C NMR | Aromatic carbons (~110-145 ppm); a carbonyl carbon from the Boc group (~155 ppm); a quaternary carbon for the Boc group (~80 ppm); aliphatic carbons of the piperidine ring (~25-50 ppm).[7] | Validates the carbon skeleton of the molecule. |

| Mass Spec. | A molecular ion peak [M+H]⁺ at m/z 302.39, corresponding to the molecular weight of 301.38. | Confirms the molecular weight and formula. |

| IR Spec. | A broad absorption band around 3400 cm⁻¹ (N-H stretch); sharp peaks around 2900-3000 cm⁻¹ (C-H stretch); a strong band around 1680-1700 cm⁻¹ (C=O stretch of the Boc group). | Identifies the key functional groups present in the molecule. |

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated chemical intermediate. The Boc-protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), exposing the piperidine nitrogen for further functionalization. This versatility makes it a cornerstone for building diverse chemical libraries.

Key Application: Synthesis of H1-Antihistamines

This compound is explicitly used as a reactant in the synthesis of novel piperidinyl benzimidazoles designed as Central Nervous System (CNS) penetrating H1-antihistamines.[4] The benzimidazole-piperidine core provides a robust scaffold for developing agents that can cross the blood-brain barrier to treat neurological conditions involving histamine release.

Caption: Application workflow from intermediate to potential therapeutic agent.

Broader Potential in Drug Discovery

The structural motif of 2-(piperidin-yl)-1H-benzoimidazole is a recurring theme in modern drug discovery. Derivatives have shown significant promise in various therapeutic areas:

-

Anti-Inflammatory Agents: Related compounds have demonstrated the ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[8]

-

NLRP3 Inflammasome Inhibitors: The benzimidazolone scaffold, a close structural relative, has been optimized to create potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[9]

-

Antimicrobial Agents: Novel hybrids incorporating benzimidazole and piperidine have been synthesized and evaluated as potent antibacterial and antifungal agents.[10]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its well-defined structure, predictable reactivity, and central role as a synthetic intermediate underscore its importance. The robust physicochemical properties and the established synthetic routes allow for its reliable production and use. As research into CNS disorders, inflammation, and infectious diseases continues, the demand for versatile building blocks like this compound is set to grow, solidifying its place in the modern drug discovery pipeline.

References

- Shanghai Amole Biotechnology Co., Ltd. (2025). This compound.

- Pharmaffiliates. (n.d.). N-Boc 1-(2-Ethyoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole.

- Chem-Impex. (n.d.). 2-Piperidin-3-yl-1H-benzoimidazole.

- ChemBK. (2024). tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)

- PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole.

- ChemicalBook. (2025). tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)

- Wang, X., et al. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.

- World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl).

- The Royal Society of Chemistry. (n.d.).

- MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

- PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)

- ChemicalBook. (2025). 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE.

- Semantic Scholar. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)

- Open Research@CSIR-NIScPR. (n.d.).

- ResearchGate. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes.

- Sigma-Aldrich. (n.d.). 2-Piperidin-3-yl-1H-benzimidazole DiscoveryCPR.

- PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)

- NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.

- PubMed. (2024). Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy.

- ResearchGate. (2016). (PDF) Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole.

- ChemicalBook. (n.d.).

- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 1229000-10-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. worldscientificnews.com [worldscientificnews.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole solubility

An In-Depth Technical Guide Solubility Profile of 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole: A Methodological Guide for Drug Development Professionals

Executive Summary

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. Poor solubility can terminate the progression of otherwise promising molecules. This guide provides a comprehensive technical framework for characterizing the solubility of this compound (CAS: 1229000-10-5), a heterocyclic compound of interest in medicinal chemistry, notably as a potential intermediate for CNS-penetrating H1-antihistamines.[1] Due to the absence of publicly available experimental solubility data for this specific molecule, this document serves as a methodological whitepaper. It details the foundational principles, step-by-step experimental protocols, and data interpretation strategies necessary for researchers to generate a robust and reliable solubility profile. We present validated protocols for determining both kinetic and thermodynamic solubility, explore the critical impact of pH, and provide a framework for data interpretation within the context of the Biopharmaceutics Classification System (BCS).

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor biopharmaceutical properties being a leading cause of attrition.[2] Among these properties, aqueous solubility is a cornerstone for oral drug absorption. For a drug to be absorbed through the gastrointestinal tract, it must first be in solution.[3] The Biopharmaceutics Classification System (BCS), established by the U.S. FDA, categorizes drugs based on their solubility and intestinal permeability, providing a crucial framework for predicting in vivo performance and guiding formulation strategies.[4][5]

This compound is a molecule featuring a benzimidazole core and an N-Boc-protected piperidine moiety. Benzimidazole derivatives are known for their broad spectrum of biological activities but often exhibit poor water solubility.[6][7][8][9] The presence of the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group further suggests that the aqueous solubility of the title compound may be limited. Therefore, a precise and early characterization of its solubility is not merely a data-gathering exercise; it is a critical step in risk assessment and strategic planning for its development.

This guide provides the necessary tools for scientists to:

-

Understand the theoretical underpinnings of solubility for this specific molecular scaffold.

-

Execute robust experimental protocols to measure both early-stage (kinetic) and late-stage (thermodynamic) solubility.

-

Evaluate the influence of key environmental factors, particularly pH.

-

Contextualize the results to make informed decisions in the drug development pipeline.

Physicochemical Profile and Solubility Predictions

A foundational analysis of the molecule's structure provides qualitative insights into its expected solubility behavior.

| Property | Value | Source |

| CAS Number | 1229000-10-5 | [1][10] |

| Molecular Formula | C₁₇H₂₃N₃O₂ | [1][11] |

| Molecular Weight | 301.38 g/mol | [1][11] |

| Appearance | White to off-white solid | [1] |

Structural Contributions to Solubility:

-

Benzimidazole Core: This planar, aromatic heterocyclic system is inherently hydrophobic and possesses low aqueous solubility.[6] It contains both a weakly acidic N-H proton and a weakly basic imine nitrogen, making its ionization state pH-dependent.

-

Piperidine Ring: A saturated heterocycle that is generally more polar than a corresponding cyclohexane ring.

-

N-Boc Group: The tert-butoxycarbonyl group is highly lipophilic and sterically bulky. Its presence significantly increases the nonpolar surface area of the molecule, which is expected to substantially decrease aqueous solubility compared to its unprotected counterpart, 2-(piperidin-3-yl)-1H-benzimidazole.[12]

Predicted pH-Dependent Solubility: The benzimidazole ring system and the piperidine nitrogen can be protonated under acidic conditions. This ionization would lead to the formation of a more soluble salt form. Consequently, the solubility of this compound is predicted to be significantly higher in acidic pH (e.g., pH 1.2 - 5) compared to neutral or basic pH.[13][14]

Section 1: Foundational Concepts in Solubility Assessment

A precise discussion of solubility requires differentiating between two key measurements used at different stages of drug development: kinetic and thermodynamic solubility.[15][16]

-

Kinetic Solubility: This is the concentration of a compound at the moment it starts to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput measurement ideal for the early discovery phase to quickly rank compounds.[17] However, it does not represent a true equilibrium and can often overestimate the actual solubility, potentially providing misleading results that refer to an amorphous or metastable solid state.[15][18]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the saturation concentration of the most stable crystalline form of a compound in a specific solvent at a given temperature and pressure.[16][18] Its determination involves equilibrating an excess of the solid compound with the solvent over an extended period (e.g., 24-48 hours).[19] While more time- and resource-intensive, this "shake-flask" method is the gold standard for late-stage discovery, lead optimization, and pre-formulation studies.[20]

Section 2: Experimental Protocols for Solubility Determination

The following protocols are designed to provide a robust methodology for determining the solubility of this compound.

Protocol 2.1: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for initial screening. It relies on detecting the formation of precipitate via light scattering (nephelometry or turbidimetry) when a DMSO solution of the compound is diluted into an aqueous buffer.[17][21]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well DMSO-compatible plate, perform a serial dilution of the stock solution to generate a range of concentrations (e.g., 10 mM down to ~0.01 mM).

-

Buffer Addition: To a separate 96-well clear-bottom assay plate, add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Compound Addition: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the aqueous buffer plate. This results in a final DMSO concentration of 1%.

-

Incubation: Shake the assay plate for 2 hours at room temperature (25°C), protected from light.[16]

-

Measurement: Measure the turbidity of each well using a plate reader capable of nephelometry or absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2.2: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol, based on the method by Higuchi and Connors, is the definitive approach for determining equilibrium solubility and is essential for BCS classification.[20]

Methodology:

-

System Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (see Section 3.1 for buffer details) to each vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C for biopharmaceutical relevance) for at least 24-48 hours.[19] It is crucial to experimentally confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[18]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate the liquid from the solid phase immediately using either:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., >14,000 rpm) for 15 minutes.

-

Filtration: Filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF). Ensure the filter material does not adsorb the compound.

-

-

Quantification: Dilute the clear supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

-

Solid Phase Analysis: After the experiment, recover the remaining solid and analyze it using techniques like XRPD or DSC to confirm that no solid-state phase transformation (e.g., from an anhydrate to a hydrate) has occurred during the experiment.[18]

Section 3: Critical Factors Influencing Solubility

The Impact of pH

For ionizable compounds like this compound, pH is arguably the most critical factor governing aqueous solubility.[21][22] A pH-solubility profile is essential for predicting its behavior in the variable pH environments of the gastrointestinal tract.

Protocol for pH-Solubility Profiling:

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 6.8, as stipulated by BCS guidelines.[4][5] Standard USP/EP buffers should be used.[23][24][25][26]

-

pH 1.2: HCl Buffer

-

pH 4.5: Acetate Buffer

-

pH 6.8: Phosphate Buffer

-

-

Solubility Measurement: Perform the Thermodynamic Shake-Flask method (Protocol 2.2) in each of the prepared buffers.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each solution. This plot reveals the relationship between pH and solubility.

The Impact of Temperature

The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[22] Performing solubility studies at both room temperature (~25°C) and physiological temperature (37°C) is advisable. BCS guidelines specifically mandate that solubility for classification purposes be determined at 37 ± 1°C.[4][5] Any significant temperature dependence should be noted as it can impact manufacturing, storage, and in vivo dissolution.

Data Interpretation & Reporting

All quantitative data should be summarized for clear comparison and interpretation.

Table 1: Summary of Solubility Data for this compound

| Assay Type | Medium (Buffer) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | HCl Buffer, pH 1.2 | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Acetate Buffer, pH 4.5 | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Phosphate Buffer, pH 6.8 | 37 | [Experimental Value] | [Calculated Value] |

BCS Solubility Classification: According to FDA and ICH guidelines, a drug substance is considered "highly soluble" if its highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8 at 37°C.[4][5] To classify this compound, one must:

-

Identify the lowest measured thermodynamic solubility value between pH 1.2 and 6.8 from the table above.

-

Estimate the highest anticipated clinical dose (in mg).

-

Calculate the volume required to dissolve this dose: Volume (mL) = Dose (mg) / Lowest Solubility (mg/mL)

-

If this calculated volume is ≤ 250 mL, the compound is classified as highly soluble. Otherwise, it is considered poorly soluble.[5]

Given the structural characteristics, it is highly probable that this compound will be classified as a low solubility compound. This early knowledge is critical, as it directs development efforts towards enabling formulations, such as amorphous solid dispersions, particle size reduction, or lipid-based systems, to improve oral bioavailability.[27][28]

Conclusion

This technical guide provides a comprehensive, actionable framework for the thorough characterization of the aqueous solubility of this compound. By differentiating between kinetic and thermodynamic solubility and systematically investigating the profound effect of pH, researchers can generate the high-quality data necessary for informed decision-making in the drug development process. The provided step-by-step protocols for the turbidimetric and shake-flask methods, coupled with the principles of BCS classification, empower scientists to accurately assess a critical biopharmaceutical property of this compound. An early and accurate understanding of its solubility profile is paramount to devising appropriate formulation strategies and successfully advancing this, or any related NCE, through the development pipeline.

References

- Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers.

- U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

- Al-Ghananeem, A., & Malkawi, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. [Link]

- European Pharmacopoeia. (n.d.). 4.1.3. BUFFER SOLUTIONS. [Link]

- European Medicines Agency. (2018). ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. EMA. [Link]

- FDA. (2021).

- Oprisiu, I., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives.

- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. [Link]

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Chemical Sciences. [Link]

- Charles River Laboratories. (n.d.). BCS Classification for Biowaivers.

- National Center for Biotechnology Information. (n.d.). Benzimidazole.

- WebofPharma. (2025). Preparation of Buffer Solutions (BP/IP).

- USP. (n.d.). Reagents: Buffer Solutions.

- Mottu, F., et al. (2000).

- Bergström, C. A. S., et al. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Scribd. (n.d.). Buffer Solutions USP.

- ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole.

- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

- El-Arini, S. K., & Leuenberger, H. (2016). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

- IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.

- Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]

- National Center for Biotechnology Information. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole.

- Obaid, R. J. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation.

- Amole Biotechnology. (n.d.). This compound.

- Open Research@CSIR-NIScPR. (n.d.).

- PubMed. (2018). Discovery of benzimidazole derivatives as orally active renin inhibitors: Optimization of 3,5-disubstituted piperidine to improve pharmacokinetic profile. [Link]

- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. [Link]

- Pharmaffiliates. (n.d.). N-Boc 1-(2-Ethyoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole.

- TSI Journals. (2022).

- ChemBK. (2024). tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.

- National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate.

Sources

- 1. tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 1229000-10-5 [chemicalbook.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. criver.com [criver.com]

- 4. fda.gov [fda.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsm.com [ijpsm.com]

- 9. tsijournals.com [tsijournals.com]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. 2-Piperidin-3-yl-1H-benzimidazole DiscoveryCPR 123771-23-3 [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. enamine.net [enamine.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. scispace.com [scispace.com]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]

- 22. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 23. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 24. drugfuture.com [drugfuture.com]

- 25. Preparation of Buffer Solutions (BP/IP) [webofpharma.com]

- 26. uspbpep.com [uspbpep.com]

- 27. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ascendiacdmo.com [ascendiacdmo.com]

An In-depth Technical Guide on the Stability and Storage of 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole

This guide provides a comprehensive technical overview of the stability and storage considerations for 2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole, a key intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and longevity of this valuable compound.

Introduction: Significance and Physicochemical Profile

This compound is a heterocyclic compound featuring a benzimidazole core linked to a piperidine ring, which is protected with a tert-butyloxycarbonyl (Boc) group. This structural motif is of significant interest in medicinal chemistry, often serving as a scaffold for the synthesis of various therapeutic agents. The stability of this intermediate is paramount to ensure the reproducibility of synthetic outcomes and the purity of final active pharmaceutical ingredients (APIs).

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C17H23N3O2 | N/A |

| Molecular Weight | 301.39 g/mol | N/A |

| Appearance | Typically a solid | |

| Storage Temperature | 2-8°C recommended | [1][2] |

Chemical Stability and Potential Degradation Pathways

The chemical stability of this compound is influenced by the inherent reactivity of its constituent functional groups: the Boc-protected piperidine, the benzimidazole ring system, and the linkage between them. Understanding the potential degradation pathways is crucial for developing robust handling and storage protocols.[3]

Hydrolytic Degradation

Acid-Catalyzed Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[4][5] Protic acids can readily cleave the carbamate bond, leading to the formation of the deprotected piperidinyl-benzoimidazole, isobutylene, and carbon dioxide. This is often the most significant and rapid degradation pathway.

Base-Catalyzed Hydrolysis: While generally more stable to basic conditions than acidic ones, prolonged exposure to strong bases can also promote hydrolysis of the Boc group, albeit at a slower rate.[6] The benzimidazole ring itself is relatively stable to base-catalyzed hydrolysis.

Oxidative Degradation